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5-(4-bromo-2,5-
Compound Name:
difluorophenyl)oxazole

CAS No.: 2364584-75-6

Cat. No.: B6294065

Get Quote

Executive Summary & Biological Context

GPR119 is a lipid-sensing G-protein coupled receptor (GPCR) predominantly expressed in
pancreatic

-cells and intestinal L-cells. Its activation triggers the elevation of intracellular cAMP, leading to
glucose-dependent insulin secretion (GSIS) and the release of GLP-1. Consequently, GPR119
agonists represent a high-value target for the treatment of Type 2 Diabetes Mellitus (T2DM)
and obesity.

While early clinical candidates like GSK1292263 utilized a 1,2,4-oxadiazole linker, subsequent
Structure-Activity Relationship (SAR) studies identified the 1,3-oxazole ring as a superior
bioisostere. The oxazole moiety offers enhanced metabolic stability against hydrolytic cleavage

and improved
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stacking interactions within the receptor's orthosteric binding pocket.

This Application Note details a robust synthetic protocol for GPR119-Ox-Lead, a representative
2,5-disubstituted oxazole agonist. We focus on the modified Hantzsch condensation and
iodine-mediated oxidative cyclization as the primary routes, prioritizing scalability and
regioselectivity.

Chemical Strategy: The Oxazole Linker

The design of potent GPR119 agonists generally follows a tripartite pharmacophore:

e Polar Head: A piperidine-carbamate or pyrimidine moiety (interacts with polar residues).
o Central Linker: A 5-membered heteroaryl ring (Oxazole/Oxadiazole).[1]

e Lipophilic Tail: An aryl sulfone or similar electron-withdrawing group.

The 2,5-disubstituted oxazole is preferred over the 2,4-isomer due to its linear geometry, which
optimally spans the distance between the polar head and the hydrophobic pocket of the
receptor.

Pathway Visualization: Retrosynthetic Analysis
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Figure 1: Retrosynthetic strategy for constructing the 2,5-disubstituted oxazole core via
Hantzsch condensation.

Experimental Protocol: Synthesis of GPR119-Ox-

Lead
Materials & Reagents[2][3][4][5][6][7]1[8]1[9][10]

« Starting Material A: 4-(Methylsulfonyl)benzamide (Tail fragment).

« Starting Material B:tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate (Head fragment
precursor).

¢ Solvent: Dimethylformamide (DMF) or Ethanol (EtOH).
¢ Reagents:

, Magnesium Sulfate (
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), Ethyl Acetate (EtOAC).

Method A: Modified Hantzsch Condensation
(Recommended for Scale-up)

This method utilizes the condensation of a primary amide with an

-halo ketone. It is favored for its high regioselectivity, yielding the 2,5-isomer almost exclusively.

Step-by-Step Procedure:

e Reactant Preparation:

o In a 250 mL round-bottom flask, dissolve 4-(methylsulfonyl)benzamide (1.0 equiv, 10
mmol) in DMF (50 mL).

o Add ** tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate** (1.1 equiv, 11 mmol).
e Cyclization:
o Heat the reaction mixture to 80°C for 4 hours.

o Critical Parameter: Monitor the reaction via LC-MS. The intermediate hydroxy-imidazoline
is often observed; if conversion is incomplete, raise temperature to 100°C for 1 hour to
drive dehydration.

o Work-up:

o

Cool the mixture to room temperature.

o

Pour into ice-cold water (200 mL) to precipitate the crude product.

[¢]

Extract with EtOAC (

mL).

[¢]

Wash the combined organic layers with saturated

(to remove HBr by-products) and brine.

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6294065?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Dry over anhydrous

, filter, and concentrate under reduced pressure.

 Purification:
o Purify via flash column chromatography (Silica gel, 0-60% EtOAc in Hexanes).
o Target Yield: 65-75%.
o Appearance: Off-white solid.

Method B: lodine-Mediated Oxidative Cyclization
(Alternative)

For substrates sensitive to high heat, this metal-free approach uses acetophenones and

aldehydes.

o Mix aryl methyl ketone (1.0 equiv), amine (1.2 equiv), and iodine (0.5 equiv) in DMSO.
e Heat to 100°C for 2 hours.

e Quench with agueous sodium thiosulfate.

Analytical Validation & QC

Trustworthiness in synthesis is established through rigorous characterization. The following
data corresponds to the expected values for a valid 2,5-disubstituted oxazole GPR119 agonist.
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Expected Result /

Technique Parameter o
Acceptance Criteria
LC-MS Purity (UV 254 nm)
Mass ( Matches calculated MW
LC-MS
) Da
Singlet at
1H NMR Oxazole Proton
ppm (Characteristic C4-H)
NOESY correlation between
) ) Oxazole-H and adjacent aryl
1H NMR Regiochemistry )
protons confirms 2,5-
substitution.
Solubility DMSO mM (Required for bioassay)

Functional Assay Protocol: cCAMP Accumulation

To verify biological activity, the synthesized agonist must be tested in a functional GPCR assay.

Workflow Visualization
HEK293 Cells + IBMX (PDE Inhibitor) > Agonist Treatment Cell Lysis & HTRF / FRET Signal
(hGPR119 Transfected) (30 min, 37°C) CAMP Detection (EC50 Calculation)

Click to download full resolution via product page

Figure 2: Functional cAMP assay workflow for validating GPR119 agonism.

Assay Steps:

e Cell Culture: Use HEK293 cells stably expressing human GPR119.[2]

e Seeding: Plate cells at 2,000 cells/well in 384-well low-volume plates.
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» Stimulation: Add synthesized compound (11-point titration, 1 nM to 10

M) in stimulation buffer containing 0.5 mM IBMX (to inhibit phosphodiesterase degradation of
CAMP).

e Detection: Incubate for 30 minutes at 37°C. Add detection reagents (e.g., Eu-cAMP tracer
and ULight-anti-cAMP antibody).

¢ Analysis: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Calculate

using a 4-parameter logistic fit.

o Reference Standard:GSK1292263 (

nM).

Troubleshooting & Critical Parameters

* Regioselectivity Issues: If the 2,4-isomer is observed (often due to steric bulk in the ketone),
switch to the Van Leusen oxazole synthesis (TosMIC reagent), which specifically yields 2,4-
disubstituted oxazoles, to confirm the impurity profile.

e Solubility: GPR119 agonists are notoriously lipophilic. If the compound crashes out in the
assay buffer, include 0.1% BSA or increase DMSO concentration to 1% (ensure control wells
match).

o HBr Salt Formation: The Hantzsch reaction generates HBr. Ensure thorough neutralization
with

during workup, otherwise, the piperidine nitrogen may remain protonated, affecting NMR
interpretation and yield.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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